N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core. This is followed by further functionalization to introduce the chlorophenyl and propan-2-yloxybenzamide groups. Common reagents used in these reactions include iodine, dimethyl sulfoxide (DMSO), and various catalysts .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve the use of solvents like DMSO or acetonitrile and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific luminescent properties
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide
- N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide
- N-[4-(benzothiazol-2-yl)phenyl]-octanamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-(propan-2-yloxy)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl and propan-2-yloxybenzamide groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C23H19ClN2O2S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H19ClN2O2S/c1-14(2)28-17-10-7-15(8-11-17)22(27)25-16-9-12-18(19(24)13-16)23-26-20-5-3-4-6-21(20)29-23/h3-14H,1-2H3,(H,25,27) |
InChI Key |
HXEUDAACUISYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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